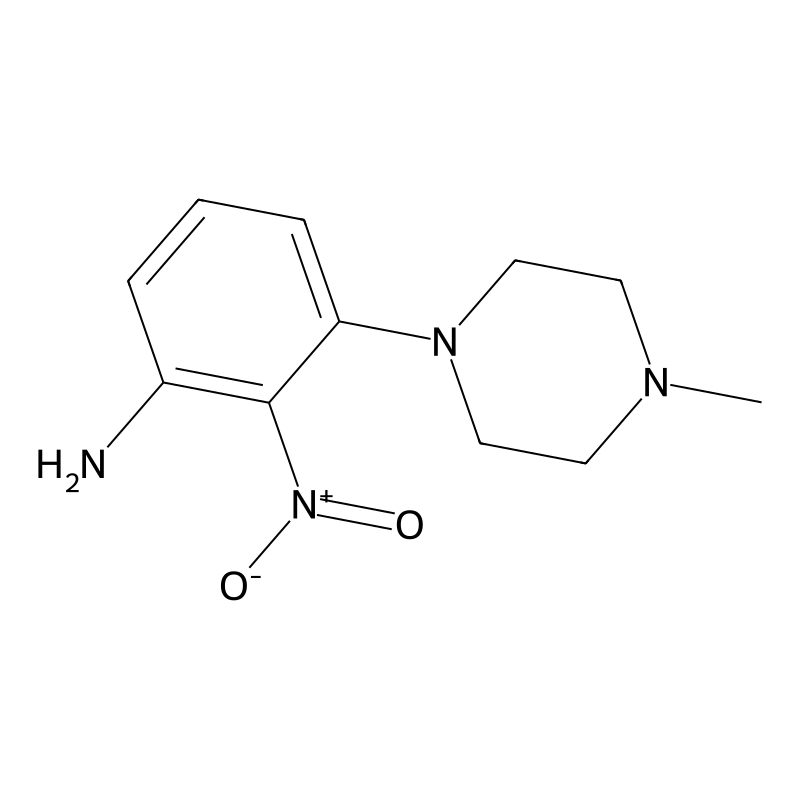3-(4-Methylpiperazin-1-yl)-2-nitroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(4-Methylpiperazin-1-yl)-2-nitroaniline is an organic compound classified as a piperazine derivative. This compound features a piperazine ring, which is substituted with a methyl group and a nitroaniline moiety. Its chemical structure can be represented by the molecular formula , and it is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The chemical reactivity of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline is influenced by the presence of both the nitro and aniline functional groups. Key reactions include:
- Nitration: The introduction of the nitro group can be achieved through electrophilic aromatic substitution, typically using nitric acid in the presence of sulfuric acid.
- Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron or tin in acidic conditions, leading to derivatives with different biological properties.
Research indicates that 3-(4-Methylpiperazin-1-yl)-2-nitroaniline exhibits significant biological activities, particularly as a potential therapeutic agent:
- SIRT6 Inhibition: Studies have shown that this compound acts as a potent inhibitor of SIRT6, an enzyme involved in various cellular processes, including aging and metabolic regulation. It has demonstrated an IC50 value of 4.93 μM against SIRT6, suggesting its potential in treating metabolic disorders like diabetes .
- Antioxidant Properties: The compound has been evaluated for its antioxidant activity and has shown promise as a glucosidase inhibitor, which could be beneficial in managing diabetes-related conditions.
The synthesis of 3-(4-Methylpiperazin-1-yl)-2-nitroaniline typically involves multiple steps:
- Formation of the Piperazine Ring: This can be synthesized through cyclization reactions involving ethylenediamine with dihaloalkanes or other methods.
- Introduction of the Nitro Group: This step involves nitration reactions, where the aniline derivative is treated with nitrating agents.
- Final Substitution: The nitroaniline moiety is introduced to the piperazine ring through nucleophilic substitution reactions .
3-(4-Methylpiperazin-1-yl)-2-nitroaniline has several applications in various fields:
- Medicinal Chemistry: Its role as a SIRT6 inhibitor makes it a candidate for drug development aimed at metabolic diseases.
- Antioxidant Research: The compound's antioxidant properties are being explored for potential therapeutic applications in oxidative stress-related diseases.
- Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic compounds used in pharmaceuticals .
Interaction studies have focused on understanding how 3-(4-Methylpiperazin-1-yl)-2-nitroaniline interacts with biological targets:
- Enzyme Inhibition: Research indicates that it effectively inhibits SIRT6, which plays a crucial role in regulating cellular metabolism and aging processes.
- Biological Pathways: The compound's interactions may influence various signaling pathways related to glucose metabolism and oxidative stress response .
Several compounds share structural similarities with 3-(4-Methylpiperazin-1-yl)-2-nitroaniline. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Nitro-2-(piperidin-1-yl)aniline | 5367-58-8 | 0.85 |
| 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol | 5521-38-0 | 0.85 |
| 2-(4-Methylpiperidin-1-yl)-5-nitroaniline | 188604-99-1 | 0.84 |
| 4-Bromo-N,N-dimethyl-2-nitroaniline | 829-02-7 | 0.76 |
| 1-Benzyl-4-(4-nitrophenyl)piperazine | 16155-08-1 | 0.78 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups, contributing to their unique biological activities and potential applications in medicinal chemistry .








